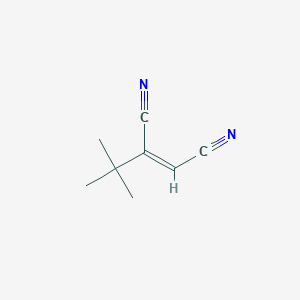
cis-2-Tert-butyl-2-butenedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Tert-butyl-2-butenedinitrile: is an organic compound with the molecular formula C8H10N2 It is characterized by the presence of a tert-butyl group and two nitrile groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-tert-butyl-2-butenedinitrile typically involves the reaction of tert-butylacetylene with cyanogen bromide in the presence of a base such as sodium amide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-2-tert-butyl-2-butenedinitrile can undergo oxidation reactions to form corresponding oximes or nitrile oxides.
Reduction: Reduction of the nitrile groups can lead to the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
cis-2-tert-butyl-2-butenedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which cis-2-tert-butyl-2-butenedinitrile exerts its effects is primarily through its reactive nitrile groups. These groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic addition, cyclization, and polymerization reactions, which are facilitated by the electron-withdrawing nature of the nitrile groups.
Vergleich Mit ähnlichen Verbindungen
trans-2-tert-butyl-2-butenedinitrile: Differing in the geometric configuration around the double bond.
2-tert-butyl-3-butenenitrile: Lacking one nitrile group.
2-tert-butyl-2-butenediamine: Featuring amine groups instead of nitriles.
Uniqueness: cis-2-tert-butyl-2-butenedinitrile is unique due to its specific geometric configuration and the presence of two nitrile groups, which impart distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted applications in synthesis and material science.
Eigenschaften
IUPAC Name |
(Z)-2-tert-butylbut-2-enedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-8(2,3)7(6-10)4-5-9/h4H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGPUYXDGYTCJX-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C#N)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

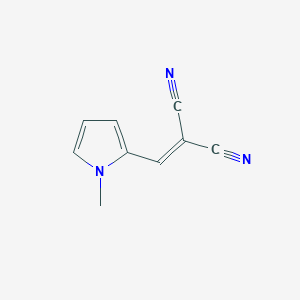


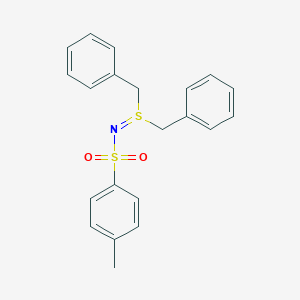
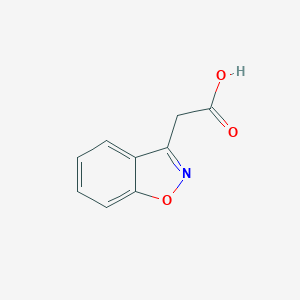

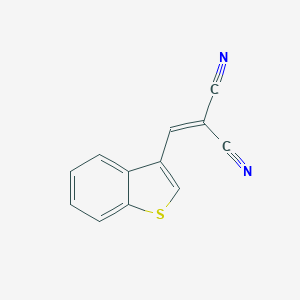

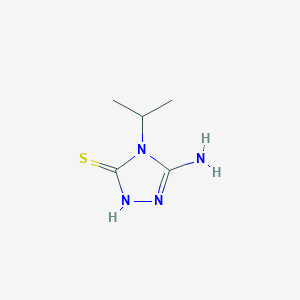
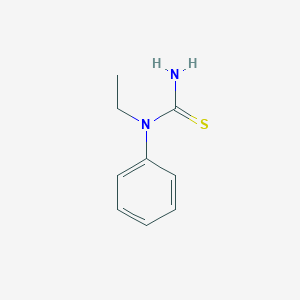
![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
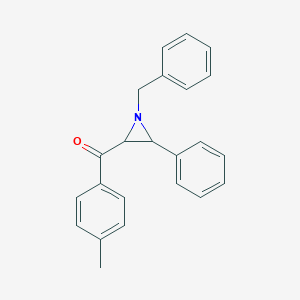
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
